Cas no 1012569-48-0 (2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide)

2-Cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide core integrated with a furan-substituted pyrrole moiety. Its structural complexity offers unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic frameworks. The presence of both electron-withdrawing (cyano) and electron-donating (furan, pyrrole) groups enhances its utility in conjugate addition and cyclization reactions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its stability under standard conditions and well-defined synthetic pathway further contribute to its applicability in advanced organic synthesis.
2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide structure
1012569-48-0 structure
Product name:2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide
CAS No:1012569-48-0
MF:C15H15N3O2
MW:269.298503160477
CID:5449700
PubChem ID:8271241

2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
    • Z3071319964
    • 1012569-48-0
    • 2-cyano-3-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide
    • EN300-26601480
    • AKOS000959558
    • 2-Cyano-3-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide
    • 2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide
    • Inchi: 1S/C15H15N3O2/c1-10-6-12(7-13(8-16)15(17)19)11(2)18(10)9-14-4-3-5-20-14/h3-7H,9H2,1-2H3,(H2,17,19)
    • InChI Key: ZFDWZJRZAGMQQM-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C(C#N)=CC1C=C(C)N(CC2=CC=CO2)C=1C

Computed Properties

  • Exact Mass: 269.116426730g/mol
  • Monoisotopic Mass: 269.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 505.7±50.0 °C(Predicted)
  • pka: 12.84±0.50(Predicted)

2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26601480-0.05g
2-cyano-3-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide
1012569-48-0 95.0%
0.05g
$246.0 2025-03-20

2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide Related Literature

Additional information on 2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide

Professional Introduction to Compound with CAS No. 1012569-48-0 and Product Name: 2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide

The compound with the CAS number 1012569-48-0 and the product name 2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a cyano group, an enamide moiety, and a fused pyrrole ring system, positions it as a promising candidate for further investigation in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. The presence of the furan and pyrrole moieties in this compound not only contributes to its structural complexity but also enhances its potential for interacting with biological targets. Specifically, the 1-(furan-2-yl)methyl substituent is particularly noteworthy, as it introduces a flexible side chain that can modulate binding interactions within biological systems.

Current research in medicinal chemistry increasingly emphasizes the importance of molecular diversity and structural novelty in the quest for novel therapeutic agents. The compound in question exhibits a unique combination of functional groups that make it an attractive scaffold for further derivatization and optimization. The cyano group at the 2-position of the prop-2-enamide moiety is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the dimethyl substitution on the pyrrole ring contributes to steric hindrance, potentially influencing binding affinity and selectivity.

Recent studies have highlighted the role of enamide derivatives in various pharmacological contexts. Enamides are known for their ability to engage with biological targets through hydrogen bonding and hydrophobic interactions, making them valuable motifs in drug design. The enamide functionality in this compound is flanked by a cyano group and a furan-based side chain, creating a multifaceted interaction surface that could be exploited for therapeutic purposes.

The furan ring is a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its ability to interact with biological targets through various non-covalent interactions. The presence of the 1-(furan-2-yl)methyl group in this compound suggests potential applications in areas such as anti-inflammatory, antimicrobial, or anticancer therapies. The methyl groups on the pyrrole ring further enhance the lipophilicity of the molecule, which is often crucial for membrane permeability and target binding.

Advances in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting wet-lab experiments. Molecular modeling studies have shown that this compound may exhibit significant binding affinity to certain protein targets, making it a promising candidate for further exploration. The combined effects of the cyano group, enamide moiety, and furan-pyrrole fusion suggest potential applications in modulating enzyme activity or receptor binding.

In conclusion, the compound with CAS number 1012569-48-0 and product name 2-cyano-3-{1-(furan-2-yl)methyl-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are poised to play a significant role in the development of next-generation pharmaceuticals.

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